molecular formula C8H14O3 B3342161 Methyl 2-acetylpentanoate CAS No. 130000-32-7

Methyl 2-acetylpentanoate

Cat. No.: B3342161
CAS No.: 130000-32-7
M. Wt: 158.19 g/mol
InChI Key: KSSHPPPOAMTFQG-UHFFFAOYSA-N
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Description

Methyl 2-acetylpentanoate: is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction between 2-acetylpentanoic acid and methanol. This compound is known for its fruity odor and is commonly used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetylpentanoate can be synthesized through the esterification of 2-acetylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where 2-acetylpentanoic acid and methanol are continuously fed, and the ester product is continuously removed. The reaction is catalyzed by a solid acid catalyst, which can be easily separated from the product stream.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-acetylpentanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a base to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 2-acetylpentanoic acid.

    Reduction: 2-acetylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-acetylpentanoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It helps in understanding the mechanisms of esterases and lipases.

Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. It is a precursor in the synthesis of certain anti-inflammatory and analgesic drugs.

Industry: In the fragrance and flavor industry, this compound is used to impart fruity notes to perfumes and food products. It is also used as a plasticizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of methyl 2-acetylpentanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the ester product. In biological systems, esterases catalyze the hydrolysis of this compound to produce 2-acetylpentanoic acid and methanol.

Comparison with Similar Compounds

    Methyl pentanoate: Another ester with a similar structure but without the acetyl group.

    Ethyl 2-acetylpentanoate: Similar to methyl 2-acetylpentanoate but with an ethyl group instead of a methyl group.

    Methyl 3-acetylpentanoate: Similar structure but with the acetyl group on the third carbon.

Uniqueness: this compound is unique due to the presence of the acetyl group on the second carbon, which imparts distinct chemical properties and reactivity. This positioning allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 2-acetylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-5-7(6(2)9)8(10)11-3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSHPPPOAMTFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559339
Record name Methyl 2-acetylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130000-32-7
Record name Methyl 2-acetylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl acetoacetate (10.8 mL, 100 mmol) in DME (50 mL) is added dropwise to a suspension of NaH (95% dry, 2.44 g, 100 mmol) in DME (250 mL) cooled to 0° C. The resulting solution is stirred at room temperature for 1 hour. Bu4NI (3.7 g, 10 mmol) is added, followed by PrI. The mixture is then stirred at reflux for 6 hours. The solvent is removed in vacuo and water (200 mL) and EtOAc (200 mL) are added. The layers are separated and the aqueous layer is extracted with EtOAc (200 mL). The combined extracts are washed with brine (200 mL) and dried (Na2SO4). Evaporation of the solvent provides a light yellow oil. Flash column chromatography of the residue by silica gel, eluting with 7:1 hexane, EtOAc provides the title product as a colorless oil. LC-MS, M+1 159.2 2. Preparation of 6-methyl-5-propyl-2-thio-2,3-dihydropyrimidin-4-one
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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